tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results . Tert-butyl groups are known for their unique reactivity patterns, which can be utilized in various chemical transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Scientific Research Applications
Application in Antibacterial Agents
A study explored the use of chiral aminopyrrolidine substituents, specifically focusing on 7-substituted-1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids, in developing antibacterial agents. The research highlighted the critical role of stereochemistry in the pyrrolidine ring for maintaining activity, with specific enantiomers showing promise for preclinical evaluation (Di Cesare et al., 1992).
In Synthesis of Chiral Auxiliaries
A different study showcased the preparation of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, used as a chiral auxiliary in peptide synthesis. This research provides insights into the synthesis process and its applications in preparing enantiomerically pure compounds (Studer et al., 1995).
Economical Synthesis from L-aspartic Acid
Another study focused on the synthesis of optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate starting from L-aspartic acid. The study is significant for its economical and efficient approach, potentially useful for industrial preparation (Han et al., 2018).
Large-Scale Preparation from L-Aspartic Acid
Research on the large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid demonstrated an efficient process with high diastereoselectivity, highlighting its potential for large-scale industrial applications (Yoshida et al., 1996).
Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration
A study reported on the fast N→O tert-butyloxycarbonyl (Boc) migration of a compound via a base-generated alkoxide. This research sheds light on the mechanism of migration and its potential applications in synthesis (Xue & Silverman, 2010).
Metal-Free C3-Alkoxycarbonylation of Quinoxalin-2(1H)-ones
A study demonstrated a metal- and base-free process for preparing various quinoxaline-3-carbonyl compounds, highlighting the use of tert-butyl carbazate as a coupling reagent. This process offers a practical protocol for creating bioactive natural products and synthetic drugs (Xie et al., 2019).
Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate
Research on synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of a novel protein tyrosine kinase inhibitor, provided an efficient approach with potential for industrial scale-up (Xin-zhi, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is often utilized in chemical transformations .
Biochemical Pathways
The tert-butyl group, a part of “tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate”, is known to be involved in various biosynthetic and biodegradation pathways . It is also used in chemical transformations and has potential applications in biocatalytic processes .
Pharmacokinetics
The tert-butyl group is known to be extensively employed as a masked carboxyl group surrogate in peptide chemical synthesis .
Action Environment
The tert-butyl group is known to be extensively employed in synthetic organic chemistry, and its reactivity can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
Tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses have been associated with toxic effects, such as liver damage and alterations in metabolic pathways . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biochemical activities. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within different cellular compartments, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXFBJIDTLTFNU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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